1,1-Difluoro-3-prop-2-ynylcyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

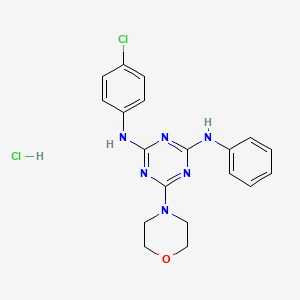

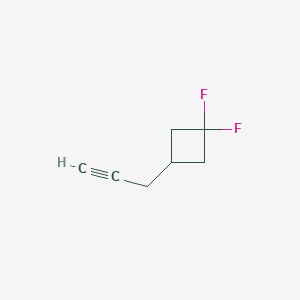

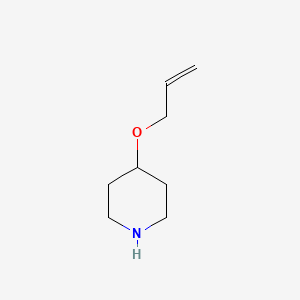

1,1-Difluoro-3-prop-2-ynylcyclobutane is a chemical compound with the molecular formula C7H8F2 . It has a molecular weight of 130.14 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with two fluorine atoms attached to one carbon atom and a prop-2-ynyl group attached to another carbon atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Synthesis and Material Science

1,1-Difluoro-3-prop-2-ynylcyclobutane, as a derivative of gem-difluorocyclobutanes, has significant potential in synthetic chemistry and material science. The gem-difluorocyclobutane core is a valuable structural element in medicinal chemistry due to its unique chemical properties. Researchers Lin et al. (2021) developed a method for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes via migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs). This process features mild reaction conditions and good functional group tolerance, highlighting the versatility of difluorocyclobutane derivatives in synthesizing biologically active molecule building blocks (Lin et al., 2021).

Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, introducing a new class of fluorosiloxane polymers. These polymers possess a well-defined linear structure with fluoroolefin end groups, demonstrating the application of fluorocyclobutanes in creating materials with desirable thermal and mechanical properties (Smith & Babb, 1996).

Environmental and Analytical Chemistry

Perfluorocyclobutane (c-C4F8) is not only used in plasma etching but also has potential applications as a gaseous dielectric in gas mixtures. Its environmental impact, being a global warming gas, has led to studies focusing on electron collision cross-section and electron transport-coefficient data to better understand and mitigate its effects (Christophorou & Olthoff, 2001).

Tsai et al. (2002) reviewed the uses, environmental hazards, and technologies for recovering and recycling perfluorocarbons (PFCs), including perfluorocyclobutane. This work emphasizes the significance of controlling emissions of these greenhouse gases from industrial processes and highlights physiochemical properties, industrial uses, and environmental hazards associated with PFCs (Tsai et al., 2002).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance (NMR) studies have explored the structural and electronic properties of 1,1-difluoro-3-phenylcyclobutane derivatives. Takahashi (1962) reported on the preparation and NMR analysis of these derivatives, providing insights into the cyclobutane ring's conformation and the electronic environment of fluorinated cyclobutanes (Takahashi, 1962).

Safety and Hazards

The safety data sheet for 1,1-Difluoro-3-prop-2-ynylcyclobutane indicates that it is a dangerous substance. It has hazard statements including H225, H302, H315, H319, and H335, indicating that it is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for the study and application of 1,1-Difluoro-3-prop-2-ynylcyclobutane and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The presence of fluorine atoms in the structure of medicinal preparations is now very high , indicating a growing interest in the development and study of fluorine-containing compounds.

特性

IUPAC Name |

1,1-difluoro-3-prop-2-ynylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCDCNKIPXWFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide](/img/structure/B2861643.png)

![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)